molecular formula C17H15ClF3NO2 B297091 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

Katalognummer B297091
Molekulargewicht: 357.8 g/mol
InChI-Schlüssel: XFAYUELBFSFZFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide, also known as fenofibrate, is a synthetic drug that has been widely used in the treatment of dyslipidemia and hypertriglyceridemia. Fenofibrate is classified as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which means that it can activate PPARα receptors in the liver and other tissues to regulate lipid metabolism. In recent years, fenofibrate has also been studied for its potential applications in cancer treatment, inflammation, and neurodegenerative diseases.

Wirkmechanismus

Fenofibrate exerts its therapeutic effects through activation of PPARα receptors. PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. Fenofibrate can bind to PPARα receptors and induce the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose utilization. This leads to a reduction in serum triglycerides, an increase in HDL cholesterol, and an improvement in insulin sensitivity.
Biochemical and Physiological Effects:
Fenofibrate has been shown to have a number of biochemical and physiological effects. These include:
1. Reduction in serum triglycerides: Fenofibrate can reduce serum triglycerides by up to 50% by increasing the clearance of triglyceride-rich lipoproteins from the circulation.
2. Increase in HDL cholesterol: Fenofibrate can increase HDL cholesterol by up to 20% by increasing the expression of genes involved in HDL metabolism.
3. Improvement in insulin sensitivity: Fenofibrate can improve insulin sensitivity by increasing glucose uptake and utilization in skeletal muscle and adipose tissue.
4. Inhibition of cancer cell growth and metastasis: Fenofibrate can inhibit the growth and metastasis of various cancer cells by inducing apoptosis and inhibiting angiogenesis.

Vorteile Und Einschränkungen Für Laborexperimente

Fenofibrate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: Fenofibrate is commercially available and can be easily obtained for lab experiments.
2. Specificity: Fenofibrate is a specific PPARα agonist, which means that its effects can be attributed to PPARα activation.
3. Safety: Fenofibrate has been used clinically for many years and has a good safety profile.
Some of the limitations of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide for lab experiments include:
1. Cost: Fenofibrate can be expensive, especially for large-scale experiments.
2. Solubility: Fenofibrate is poorly soluble in water, which can make it difficult to administer in certain experiments.
3. Species differences: The effects of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can vary between different species, which can make it difficult to extrapolate results from animal studies to human studies.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide. Some of these include:
1. Combination therapy: Fenofibrate may have synergistic effects when combined with other drugs, such as statins, for the treatment of dyslipidemia and cardiovascular disease.
2. Cancer immunotherapy: Fenofibrate may enhance the efficacy of cancer immunotherapy by modulating the immune response.
3. Neurodegenerative diseases: Fenofibrate may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, by reducing inflammation and oxidative stress.
4. Drug delivery: New formulations of 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide may improve its solubility and bioavailability, making it more effective for certain applications.
In conclusion, 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic drug that has been widely used for the treatment of dyslipidemia and hypertriglyceridemia. It exerts its therapeutic effects through activation of PPARα receptors and has potential applications in cancer treatment, inflammation, and neurodegenerative diseases. While 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has several advantages and limitations for lab experiments, there are many future directions for its study that hold promise for improving human health.

Synthesemethoden

Fenofibrate can be synthesized through a multistep process starting from 4-chlorophenol and 3-trifluoromethylbenzaldehyde. The key intermediate is 2-(4-chlorophenoxy)-2-methylpropanoic acid, which is then converted to 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide by reacting with thionyl chloride and N,N-dimethylformamide.

Wissenschaftliche Forschungsanwendungen

Fenofibrate has been extensively studied for its therapeutic effects on dyslipidemia and hypertriglyceridemia. Clinical trials have shown that 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can significantly reduce serum triglycerides, increase high-density lipoprotein (HDL) cholesterol, and improve insulin resistance in patients with metabolic syndrome. Fenofibrate has also been investigated for its potential applications in cancer treatment. Studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide can inhibit the growth and metastasis of various cancer cells, including breast cancer, prostate cancer, and colon cancer. In addition, 2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide has been studied for its anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Eigenschaften

Molekularformel

C17H15ClF3NO2

Molekulargewicht

357.8 g/mol

IUPAC-Name

2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C17H15ClF3NO2/c1-16(2,24-14-8-6-12(18)7-9-14)15(23)22-13-5-3-4-11(10-13)17(19,20)21/h3-10H,1-2H3,(H,22,23)

InChI-Schlüssel

XFAYUELBFSFZFN-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl

Kanonische SMILES

CC(C)(C(=O)NC1=CC=CC(=C1)C(F)(F)F)OC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.